molecular formula C20H18ClNO3 B11329287 7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11329287
M. Wt: 355.8 g/mol
InChI Key: ZEHANQWSPDDLHB-UHFFFAOYSA-N
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Description

7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines. This compound is characterized by its complex molecular structure, which includes a benzoxepine ring system substituted with a chloro group, a dimethylphenyl group, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an appropriate halogenated compound.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate catalyst.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern on the benzoxepine ring, which imparts distinct chemical and biological properties. Its methoxy and carboxamide groups contribute to its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

7-chloro-N-(2,5-dimethylphenyl)-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C20H18ClNO3/c1-12-4-5-13(2)17(8-12)22-20(23)14-6-7-25-19-15(9-14)10-16(21)11-18(19)24-3/h4-11H,1-3H3,(H,22,23)

InChI Key

ZEHANQWSPDDLHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C(=CC(=C3)Cl)OC)OC=C2

Origin of Product

United States

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